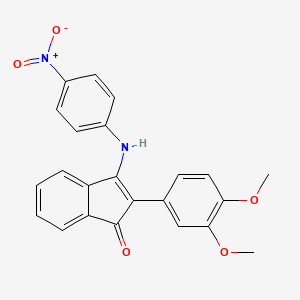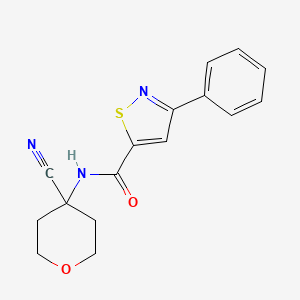![molecular formula C20H19ClFN3O2 B2478305 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251675-58-7](/img/structure/B2478305.png)
6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6’-chloro-1-(3-fluorobenzoyl)-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one” is a complex organic molecule. It is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Applications De Recherche Scientifique
Sigma Ligand Affinity and Selectivity
Studies have investigated the affinity and selectivity of spiro-piperidine compounds towards sigma receptors, which are implicated in several biological processes and diseases. Spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives demonstrated subnanomolar affinity and selectivity for sigma 2 receptors. The structure-activity relationship (SAR) analysis revealed that the N-substituent's size significantly affects both affinity and selectivity, with certain compounds displaying high affinity for sigma 2 binding sites while maintaining selectivity over sigma 1 sites. These findings highlight the potential of such compounds in developing selective sigma 2 ligands, which could be beneficial in neurodegenerative diseases and cancer therapy (Moltzen, Perregaard, & Meier, 1995).
Antimicrobial and Antifungal Activity
Another area of application is in the synthesis and pharmacological evaluation of spiro-piperidine derivatives for antimicrobial and antifungal activities. For instance, spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives exhibited analgesic and antihypertensive activities and showed modest dopamine antagonism. These compounds also displayed antihypercholesterolemic activity, representing a new lead in the field unrelated to known agents, suggesting their potential in developing novel treatments for hypercholesterolemia and related cardiovascular diseases (Novelli & Sparatore, 1996).
Anticancer Activity
Compounds with structural similarities have been synthesized and tested for their anticancer activities. Novel fluoro-substituted benzo[b]pyran derivatives were found to exhibit anti-lung cancer activity at low concentrations compared to the reference drug, indicating the potential of such compounds in lung cancer therapy. This opens avenues for further exploration of spiro-piperidine derivatives as anticancer agents, potentially offering new therapeutic options for cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Aldose Reductase Inhibitory Activity
A series of spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones were prepared and tested for aldose reductase inhibitory activity, showing potent in vitro and in vivo inhibition. Such compounds could be crucial in developing treatments for complications of diabetes mellitus, such as diabetic neuropathy, by inhibiting the polyol pathway mediated by aldose reductase (Yamagishi, Yamada, Ozaki, Asao, Shimizu, Suzuki, Matsumoto, Matsuoka, & Matsumoto, 1992).
Orientations Futures
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various cancers . This suggests that there may be future research opportunities for the compound “6’-chloro-1-(3-fluorobenzoyl)-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one”.
Propriétés
IUPAC Name |
6-chloro-1'-(3-fluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-6-5-14(21)12-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-15(22)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSLUADJOUOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
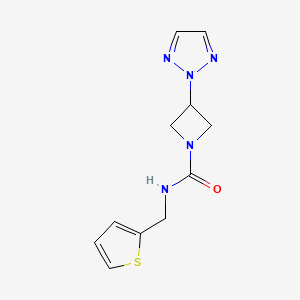
![N-(6-bromo-1,3-benzothiazol-2-yl)-3,4-dimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2478223.png)
![2-chloro-N-[4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2478224.png)
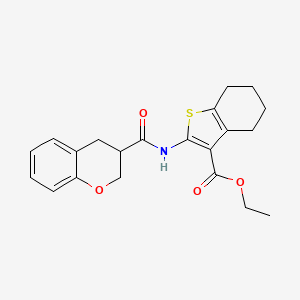
![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)
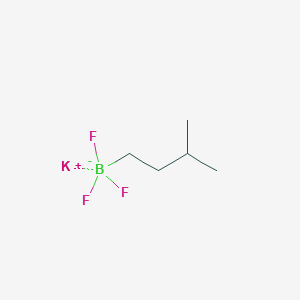
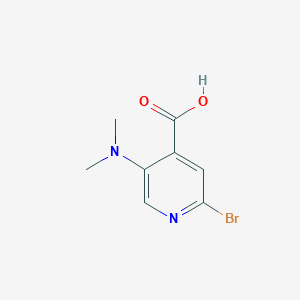
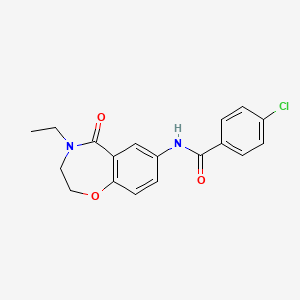
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)

![6-Cyclopropyl-2-{1-[2-(3-methylphenyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2478236.png)
